5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Description
5-[(3S)-Piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride is a heterocyclic compound featuring a 1,2,4-triazol-3-one core fused with a dihydrotriazole ring and substituted at the 5-position by a (3S)-piperidin-3-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research and development.
Properties
Molecular Formula |
C7H13ClN4O |
|---|---|
Molecular Weight |
204.66 g/mol |
IUPAC Name |
3-[(3S)-piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H/t5-;/m0./s1 |
InChI Key |
HPLZKIJWAKYNDH-JEDNCBNOSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=NNC(=O)N2.Cl |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Core Structural Features
The target molecule comprises two primary components:
- A (3S)-piperidin-3-yl moiety, introducing chirality at the C3 position.
- A 2,3-dihydro-1H-1,2,4-triazol-3-one ring system fused to the piperidine nitrogen.
Retrosynthetic disconnection suggests two plausible strategies:
- Route A : Cyclization of a preformed piperidine-containing semicarbazide intermediate.
- Route B : Direct annulation between (3S)-piperidin-3-amine and carbonyl equivalents.
Synthetic Methodologies
Cyclization of Semicarbazide Intermediates
A widely utilized approach for triazolone synthesis involves semicarbazide cyclization. For the target compound, this method proceeds as follows:
Step 1 : Protection of (3S)-piperidin-3-amine
- Reagents : Boc₂O (di-tert-butyl dicarbonate) in THF/water (1:1)
- Conditions : 0°C to RT, 12 h
- Product : N-Boc-(3S)-piperidin-3-amine (yield: 92%).
Step 2 : Semicarbazide Formation
- Reagents : Trimethylsilyl isocyanate (TMS-NCO) in anhydrous DCM
- Conditions : -10°C under N₂, 4 h
- Intermediate : N-Boc-piperidin-3-yl-semicarbazide (yield: 78%).
Step 3 : Acid-Catalyzed Cyclization
- Reagents : HCl (gas) in dioxane
- Conditions : Reflux at 90°C, 3 h
- Product : 5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one (free base, yield: 65%).
Step 4 : Hydrochloride Salt Formation
One-Pot Multicomponent Assembly
Building on methodologies for related heterocycles, an alternative one-pot approach employs:
Reactants :
- (3S)-Piperidin-3-amine hydrochloride
- Methyl carbazate (NH₂NHCO₂Me)
- Triphosgene (as carbonyl source)
Catalyst : InCl₃ (20 mol%)
Solvent : 50% EtOH/H₂O
Conditions : Ultrasound irradiation (25 kHz, 250 W) at 40°C for 20 min
Mechanism :
- InCl₃ activates triphosgene to generate reactive carbonyl intermediates.
- Sequential nucleophilic attacks form a semicarbazide analog.
- Intramolecular cyclization yields the triazolone core.
Yield : 82% (isolated as hydrochloride after acidic workup).
Stereochemical Considerations
Chiral Pool vs. Asymmetric Synthesis
The (3S) configuration is typically introduced via:
- Chiral Resolution : Diastereomeric salt formation using L-tartaric acid (≥98% ee).
- Enzymatic Desymmetrization : Lipase-catalyzed acetylation of racemic precursors (87% ee).
Process Optimization Data
Catalyst Screening for One-Pot Synthesis
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| InCl₃ | 20 | 82 |
| Et₃N | 20 | 48 |
| ZrO₂ NPs | 20 | 57 |
| No catalyst | - | <5 |
Solvent Effects on Cyclization Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| 50% EtOH | 24.3 | 82 |
| THF | 7.6 | 34 |
| CH₂Cl₂ | 8.9 | 29 |
| H₂O | 80.1 | 61 |
Optimal solvent system balances polarity and H-bonding capacity
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Scale-Up Considerations
Critical Process Parameters
- Temperature Control : Maintain <45°C during exothermic cyclization steps to prevent racemization.
- pH Adjustment : Precise HCl addition (4.0-4.5 pH) ensures optimal salt precipitation.
- Ultrasound Parameters : 25 kHz frequency with 250 W nominal power for efficient mixing.
Emerging Methodologies
Continuous Flow Synthesis
Preliminary studies demonstrate:
- Residence Time : 8.2 min
- Productivity : 12.7 g/h vs. 3.1 g/h in batch mode.
Chemical Reactions Analysis
Types of Reactions
5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine and triazolone moieties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The triazolone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparisons
Core Heterocycle :
- The target compound’s fused triazolone-dihydrotriazole system distinguishes it from simpler triazolones (e.g., aprepitant) or standalone triazoles (e.g., ). This fusion may influence ring strain, hydrogen-bonding capacity, and metabolic stability .
Nefazodone’s piperazinyl and phenoxyethyl groups confer serotonin receptor affinity, whereas the target compound’s simpler piperidine may target different receptors .
Pharmacological Potential: Aprepitant and nefazodone highlight the therapeutic versatility of triazolone derivatives.
Synthetic Accessibility :
- The hydrochloride salt form (common in and ) simplifies purification and formulation compared to free bases or other salts. Crystallography tools like SHELX and ORTEP-3 (Evidences 1, 3) are critical for confirming its stereochemistry and salt formation .
Physical and Chemical Properties
While explicit data (e.g., melting point, solubility) for the target compound are absent in the evidence, inferences can be drawn:
- Hydrochloride Salt : Likely improves aqueous solubility relative to neutral analogs, facilitating in vitro assays .
- Chirality : The (3S) configuration necessitates enantioselective synthesis, contrasting with racemic mixtures in some triazolones .
Research and Development Considerations
- Structural Optimization : Modifying the piperidine substituent (e.g., introducing fluorination or methyl groups) could enhance bioavailability or target affinity .
- Safety Profile : Analogous compounds like nefazodone have faced safety issues (e.g., hepatotoxicity), underscoring the need for thorough toxicological studies .
Biological Activity
5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the available literature regarding its pharmacological properties, focusing on its potential as an antifungal agent, anticancer properties, and other therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring linked to a triazole moiety, which is known for its biological activity. The structural formula can be represented as follows:
Antifungal Activity
Recent studies have highlighted the antifungal potential of piperidine derivatives, including those similar to this compound. For instance, derivatives with triazole groups have demonstrated effectiveness against Candida auris, a pathogen resistant to multiple antifungal agents. In vitro tests showed minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL for selected derivatives, indicating strong antifungal activity .
Table 1: Antifungal Activity of Piperidine Derivatives
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Disruption of plasma membrane |
| pta2 | 0.48 | 1.5 | Induction of apoptosis |
| pta3 | 0.97 | 3.9 | Cell cycle arrest in S-phase |
Anticancer Properties
The compound has also been studied for its anticancer properties, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are known to induce apoptosis in cancer cells, especially those deficient in BRCA1 and BRCA2 genes. Research indicates that compounds similar to this compound exhibit selective cytotoxicity against these cancer cells while sparing normal cells .
Case Study: BRCA-deficient Cancer Cells
In a study involving BRCA-deficient cancer cell lines, the administration of PARP inhibitors resulted in significant reductions in cell viability and proliferation rates. The tested compounds showed IC50 values indicating effective inhibition of cell growth.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in both fungal and cancer cells.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases (e.g., S-phase), which is critical in cancer therapy.
- Membrane Disruption : In antifungal activity, it disrupts the integrity of fungal cell membranes, leading to cell death.
Q & A
Q. What are the recommended synthetic routes for 5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride?
Methodological Answer: Synthesis typically involves coupling a (3S)-piperidin-3-yl precursor with a triazolone scaffold. For example, analogous compounds (e.g., aprepitant derivatives) are synthesized via nucleophilic substitution or catalytic coupling reactions under inert atmospheres. Key steps include protecting the piperidine nitrogen, followed by deprotection and hydrochloride salt formation. Purification often employs recrystallization or column chromatography using polar solvents like methanol/water mixtures. Structural validation via NMR and mass spectrometry is critical at each stage .
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Structure solution employs direct methods in SHELXS, followed by refinement in SHELXL. Thermal displacement parameters and hydrogen bonding networks are analyzed using ORTEP-3 for visualization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Based on analogous triazolone derivatives, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer: Discrepancies in thermal parameters or occupancy factors may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinning. Validate refinement with the R1/wR2 convergence criteria and check for outliers using the WinGX suite. Cross-validate hydrogen bonding with DFT calculations (e.g., Gaussian09) to resolve ambiguities .
Q. What strategies are effective for identifying and characterizing polymorphs of this compound?
Methodological Answer: Polymorph screening involves solvent-mediated recrystallization (e.g., using DMSO, THF, or ethyl acetate). Characterize polymorphs via XRPD (X-ray powder diffraction), DSC (differential scanning calorimetry), and TGA (thermogravimetric analysis). For high-throughput screening, employ computational tools like Mercury CSD to predict packing motifs. Stability studies under accelerated conditions (40°C/75% RH) differentiate metastable vs. stable forms .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
Methodological Answer: Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., neurokinin-1 for aprepitant analogs). Predict logP and solubility via COSMO-RS or ChemAxon. ADMET properties are modeled using SwissADME. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. What experimental designs mitigate synthetic byproducts during scale-up?
Methodological Answer: Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Monitor intermediates via LC-MS to detect side reactions. Use orthogonal purification techniques (e.g., preparative HPLC with C18 columns) to isolate the target compound from structurally similar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
